![molecular formula C10H14N2O B181318 n-[3-(Dimethylamino)phenyl]acetamide CAS No. 7474-95-5](/img/structure/B181318.png)
n-[3-(Dimethylamino)phenyl]acetamide
Overview
Description
N-[3-(Dimethylamino)phenyl]acetamide: is an organic compound with the molecular formula C10H14N2O. It is a derivative of acetanilide, where the phenyl ring is substituted with a dimethylamino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize N-[3-(dimethylamino)phenyl]acetamide involves the reaction of 3-(dimethylamino)aniline with acetic anhydride. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.
Lead Acetate Catalysis: Another method involves the use of lead acetate as a catalyst in a solvent-free environment.
Industrial Production Methods: Industrial production of this compound often involves large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[3-(dimethylamino)phenyl]acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Biological Activities
1. Anticonvulsant Activity
Research has demonstrated that derivatives of N-phenylacetamides exhibit significant anticonvulsant properties. A study synthesized various N-phenylacetamide derivatives and evaluated their effectiveness in animal models of epilepsy. Among these, certain compounds showed promising results in reducing seizure activity in maximal electroshock (MES) tests and subcutaneous pentylenetetrazole (scPTZ) screens . The structure-activity relationship (SAR) studies indicated that modifications to the amide bond could enhance anticonvulsant efficacy.
2. Antibacterial Properties
N-[3-(Dimethylamino)phenyl]acetamide derivatives have also been evaluated for their antibacterial activity. A series of compounds containing thiazole moieties were synthesized and tested against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. Notably, one derivative exhibited an effective concentration (EC50) of 156.7 µM, outperforming established antibacterial agents like bismerthiazol . Scanning electron microscopy revealed that these compounds could disrupt bacterial cell membranes, indicating a potential mechanism of action.
3. Applications in Dye Chemistry
The compound is also relevant in dye chemistry, particularly in the synthesis of isoindoline dyes. These dyes have applications in textiles and biological imaging due to their vibrant colors and stability . The preparation methods for these dyes often involve the reaction of this compound with various electrophiles to yield complex dye structures.
Case Studies
Case Study 1: Anticonvulsant Efficacy
In a controlled study focusing on anticonvulsant activity, several derivatives of N-phenylacetamides were synthesized and tested. The most effective derivative demonstrated a median effective dose (ED50) of 52.30 mg/kg in MES tests, indicating potential as a new antiepileptic drug candidate. The protective index (PI), calculated as the ratio of toxic dose (TD50) to ED50, was greater than 9.56, suggesting a favorable safety profile compared to traditional antiepileptic medications like phenytoin .
Case Study 2: Antibacterial Testing
A recent investigation into the antibacterial properties of N-phenylacetamide derivatives highlighted their effectiveness against plant pathogens. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC) against Xanthomonas species, revealing that certain modifications significantly enhanced antibacterial potency . These findings suggest that further development could lead to agricultural applications for disease control.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The acetamide moiety can undergo hydrolysis or other metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
N-Phenylacetamide: Lacks the dimethylamino group, resulting in different chemical and biological properties.
N,N-Dimethylacetamide: Contains a dimethylamino group but lacks the aromatic ring, leading to different reactivity and applications.
3-(Dimethylamino)phenol: Similar structure but with a hydroxyl group instead of an acetamide group.
Uniqueness: N-[3-(dimethylamino)phenyl]acetamide is unique due to the presence of both the dimethylamino and acetamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
n-[3-(Dimethylamino)phenyl]acetamide, also known as N,N-dimethyl-3-phenylacetamide, is a compound that has garnered attention for its biological activities, particularly in pharmacological contexts. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a dimethylamino group attached to a phenyl ring and an acetamide moiety. Its molecular formula is CHNO, with a molecular weight of approximately 179.25 g/mol. The presence of the dimethylamino group is significant for its interaction with biological targets.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, it has been studied for its ability to inhibit CDC25B and PTP1B phosphatases, which are involved in cell cycle regulation and signal transduction pathways. The compound demonstrated IC values ranging from 2.9 to 23.2 µg/mL against these targets, indicating potent inhibitory activity compared to reference drugs .
2. Anticancer Activity
The compound's anticancer potential has been evaluated through various in vitro assays. In studies involving non-small cell lung cancer (NSCLC) cells, this compound was found to induce apoptosis and inhibit cell growth effectively. This was attributed to its interaction with c-MET kinase, where it showed significant inhibition at concentrations as low as 8.1 µM .
Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis, with minimum inhibitory concentrations (MICs) reported in the range of 156.7 µM, outperforming some established antimicrobial agents .
Case Study 1: Antinociceptive Effects
In a study evaluating various acetamido derivatives, this compound was tested for antinociceptive activity using the mice writhing test. The results indicated that the compound exhibited significant pain-relieving effects compared to standard analgesics like acetaminophen .
Case Study 2: Cytotoxicity in Cancer Cell Lines
A series of experiments were conducted on cancer cell lines such as HeLa and A549 to assess the cytotoxic effects of this compound. The compound showed promising results with IC values indicating effective cytotoxicity, suggesting its potential as a chemotherapeutic agent .
Summary of Biological Activities
Activity | Target | IC | Notes |
---|---|---|---|
Enzyme Inhibition | CDC25B | 3.2–23.2 µg/mL | Selective inhibition observed |
Anticancer | c-MET | 8.1 µM | Induces apoptosis in NSCLC cells |
Antimicrobial | Xanthomonas spp. | 156.7 µM | Superior activity compared to other agents |
Antinociceptive | Mice (writhing test) | Significant effect | More effective than acetaminophen |
Properties
IUPAC Name |
N-[3-(dimethylamino)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(13)11-9-5-4-6-10(7-9)12(2)3/h4-7H,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGIJXSAUHOIDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225727 | |
Record name | N-(3-(Dimethylamino)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7474-95-5 | |
Record name | N-[3-(Dimethylamino)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7474-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-(Dimethylamino)phenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC401120 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-(Dimethylamino)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(dimethylamino)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(3-(DIMETHYLAMINO)PHENYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG4W7ELG7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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